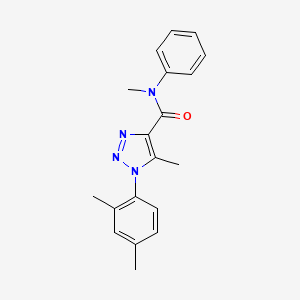

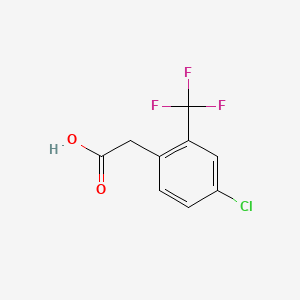

4-Chloro-2-(trifluoromethyl)phenylacetic acid

Vue d'ensemble

Description

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound with the CAS Number: 601513-31-9 . It is a solid-crystal substance stored at ambient temperature .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is C9H6ClF3O2 . The InChI Code is 1S/C9H6ClF3O2/c10-7-4-6(9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) .

Physical And Chemical Properties Analysis

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a solid-crystal substance stored at ambient temperature . The molecular weight is 238.59 .

Applications De Recherche Scientifique

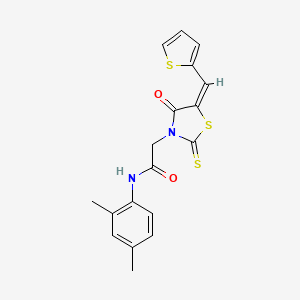

Synthesis of Potential Antithrombotics

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, which can block blood vessels and cause heart attacks or strokes. The unique properties of this compound make it a valuable component in the development of these life-saving medications.

Lipoxygenase Inhibitors

This compound is also used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are enzymes that are involved in the metabolism of fatty acids and have been linked to inflammatory diseases. Inhibitors of these enzymes can potentially be used to treat conditions such as asthma, arthritis, and cancer.

Synthesis of PPARγ/δ Dual Agonists

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is an intermediate used to synthesize PPARγ/δ dual agonists . PPARγ/δ are proteins that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Agonists of these proteins have potential therapeutic applications in treating metabolic disorders such as diabetes and obesity.

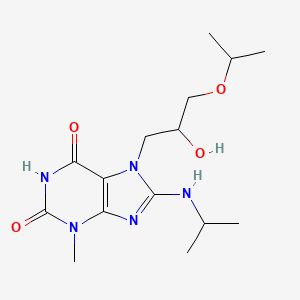

Preparation of Heterocyclic Xanthine Derivatives

This compound has been used to prepare heterocyclic xanthine derivatives . These derivatives are potent and selective human A2B adenosine receptor antagonists. Adenosine receptors play a crucial role in various physiological processes, including inflammation and neurotransmission. Antagonists of these receptors have potential applications in the treatment of conditions such as Parkinson’s disease, Alzheimer’s disease, and chronic pain.

Development of Fluorine-Containing Drugs

The trifluoromethyl group in “4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a common feature in many FDA-approved drugs . The unique properties of fluorine, such as its small size and high electronegativity, can significantly affect the pharmacokinetics and pharmacodynamics of a drug. Therefore, this compound can be used in the development of new fluorine-containing drugs.

Research in Organo-fluorine Chemistry

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is a valuable compound in the field of organo-fluorine chemistry . The incorporation of fluorine in organic molecules can lead to unique behaviors and numerous applications in various fields, including medicine, electronics, agrochemicals, and catalysis.

Safety and Hazards

“4-Chloro-2-(trifluoromethyl)phenylacetic acid” is associated with several safety hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-[4-chloro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSTVTZXWKFMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)phenylacetic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2678317.png)

![ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/no-structure.png)

![2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid](/img/structure/B2678324.png)

![6-Chloro-2-[(3,5-dimethylphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2678326.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2678333.png)